Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

Catalog No.
S002186
CAS No.
122628-50-6
M.F
C14H4N2Na2O8
M. Wt
374.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)qu...

CAS Number

122628-50-6

Product Name

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate

IUPAC Name

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate

Molecular Formula

C14H4N2Na2O8

Molecular Weight

374.17 g/mol

InChI

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

UFVBOGYDCJNLPM-UHFFFAOYSA-L

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Description

Methoxatin/pyrroloquinoline quinone (PQQ) is mostly seen in plants, few bacteria and single cell eukaryotes, like yeast. It is mainly obtained from methylotrophic bacteria. PQQ may also present in the tissues of mammals.
Methoxatin (disodium salt) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Target:Methoxatin has been isolated from guinea-pig neutrophils. The presence of Methoxatin in guinea-pig neutrophils and suggest that it has a possible role, direct or indirect, in the O2.(-)-producing respiratory burst.

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate (Disodium PDQ) is a salt of a molecule known as pyrroloquinoline quinone (PDQ). PDQ itself is a naturally occurring cofactor found in various bacteria []. As a cofactor, it plays a crucial role in enzymatic reactions within these organisms [].

Research on Disodium PDQ

Scientific research on Disodium PDQ focuses on its potential applications due to its structural similarity to PDQ. Here are some areas of investigation:

  • Understanding enzyme function

    Researchers are using Disodium PDQ to study the specific mechanisms by which PDQ-dependent enzymes function []. This research helps to elucidate fundamental biological processes in bacteria.

  • Antibacterial drug development

    Due to its role in bacterial enzymes, Disodium PDQ is being investigated as a potential target for the development of new antibiotics []. By inhibiting the function of PDQ-dependent enzymes, researchers hope to develop new drugs to combat antibiotic-resistant bacteria.

  • Origin: PQQ is naturally produced by bacteria as a cofactor in certain enzyme reactions []. It has also been found in trace amounts in humans, animals, and even breast milk [, ].
  • Significance: Research suggests PQQ may play a role in various biological processes, including energy production, cellular growth, and protection against oxidative stress [, ]. However, more research is needed to fully understand its functions in the human body.

Molecular Structure Analysis

PQQ disodium salt is an ionic compound. The neutral molecule, 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid (PQQ), has a unique structure:

  • A central bicyclic ring system containing nitrogen atoms (pyrroloquinoline)
  • Three carboxylic acid groups (COO⁻) attached to positions 2, 7, and 9 of the ring system
  • Two double-bonded oxygen atoms (C=O) at positions 4 and 5

The three carboxylic acid groups can lose protons (H⁺) to become negatively charged carboxylate groups (COO⁻), forming the disodium salt with two sodium cations (Na⁺) to balance the charge [].


Chemical Reactions Analysis

  • Synthesis: Several methods exist for PQQ synthesis, often involving complex organic chemistry reactions. One approach involves enzymatic conversion of precursors by microorganisms [].
  • Decomposition: PQQ is relatively stable but can degrade under extreme temperatures or strong acidic or basic conditions.
  • Biological Reactions: PQQ acts as a redox cofactor in certain enzymes, meaning it can accept and donate electrons during enzymatic reactions. For example, PQQ is involved in glucose dehydrogenase reactions, where it plays a role in energy production [].

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the melting point of PQQ disodium salt specifically.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in water.
  • Stability: Relatively stable under physiological conditions (body temperature and pH) but can degrade under extreme temperatures, strong acids, or bases.

The primary mechanism of action of PQQ is through its role as a redox cofactor in enzymes. PQQ can cycle between oxidized and reduced states, accepting electrons from one molecule and donating them to another during enzymatic reactions, influencing various cellular processes [].

  • Toxicity: Limited data exists on the specific toxicity of PQQ disodium salt. However, studies suggest PQQ itself has low toxicity in animals.
  • Flammability: Not flammable.
  • Reactivity: No major reactivity concerns reported under normal storage conditions.

Dates

Modify: 2023-09-13
[1]. Moog RS, et al. Evidence for methoxatin (pyrroloquinolinequinone) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Proc Natl Acad Sci U S A. 1986 Nov;83(22):8435-9.

[2]. Bishop A, et al. Methoxatin (PQQ) in guinea-pig neutrophils. Free Radic Biol Med. 1994 Oct;17(4):311-20.

Explore Compound Types